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Compound Name:
Ethyl 3-cyclopropylpyrazole-4-

carboxylate

Cat. No.: B088819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a

wide array of biological activities. Among these, pyrazole-4-carboxylates and their amide

counterparts have emerged as a particularly fruitful area of research, leading to the

development of potent inhibitors for various therapeutic targets. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxylate

derivatives, supported by experimental data from recent studies, to aid in the rational design of

novel therapeutics.

Kinase Inhibition: A Prominent Target
Pyrazole-4-carboxylates have been extensively investigated as inhibitors of various kinases,

which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in several cancers. A series of 5-amino-1H-pyrazole-4-

carboxamide derivatives have been designed as covalent inhibitors of FGFR. The SAR studies

reveal that the pyrazole core acts as a scaffold, with substituents at different positions

modulating potency and selectivity.[1]

Table 1: SAR of 5-amino-1H-pyrazole-4-carboxamide Derivatives as FGFR Inhibitors[1]
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Compoun
d ID

R1 (N1 of
pyrazole)

R2
(Amide)

FGFR1
IC50 (nM)

FGFR2
IC50 (nM)

FGFR3
IC50 (nM)

NCI-H520
(lung
cancer)
IC50 (nM)

10a H

2,6-

dichloro-

3,5-

dimethoxyp

henyl

125 110 256 150

10d H

2-chloro-5-

methoxy-

phenyl

88 75 150 98

10h H

2,6-

dichloro-3-

methoxyph

enyl

46 41 99 19

10j H

2,6-

difluoro-

3,5-

dimethoxyp

henyl

180 165 320 210

Data extracted from a study on pan-FGFR covalent inhibitors.[1]

The data indicates that substitutions on the phenyl ring of the carboxamide play a critical role in

inhibitory activity. For instance, compound 10h, with a 2,6-dichloro-3-methoxyphenyl group,

demonstrated the most potent activity against both FGFR enzymes and cancer cell lines.[1]

Aurora A Kinase Inhibitors
Aurora A kinase is a key regulator of mitosis, and its inhibition is a promising anti-cancer

strategy. Quantitative structure-activity relationship (QSAR) studies on N,1,3-triphenyl-1H-

pyrazole-4-carboxamides have provided insights into the structural requirements for Aurora A
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kinase inhibition.[2] These studies suggest that bulky, electron-withdrawing substituents at the

R1 and R2 positions of the phenyl rings are favorable for activity.[2]

Table 2: SAR of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives as Aurora A Kinase

Inhibitors[2]

Compound ID R1 (N1-phenyl) R2 (C3-phenyl)
Aurora A Kinase
IC50 (µM)

1 4-OCH3 H 1.25

5 4-Cl H 0.45

12 4-Cl 4-F 0.18

20 4-NO2 4-NO2 0.08

Data adapted from a QSAR study on pyrazole-4-carboxamide derivatives.[2]

The trend in the table clearly shows that electron-withdrawing groups like chloro (Cl) and nitro

(NO2) enhance the inhibitory potency against Aurora A kinase.

Antimicrobial and Antifungal Activity
Beyond cancer, pyrazole-4-carboxylates have demonstrated significant potential as

antimicrobial and antifungal agents. The substitutions on the pyrazole ring and the

carboxamide moiety are crucial for determining the spectrum and potency of their activity.

Antibacterial and Antifungal Pyrazole-4-Carboxamides
A series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their

activity against various bacterial and fungal strains.[3] The results indicated that compounds

with electron-donating groups displayed notable inhibition of bacterial growth.[3]

Table 3: Antimicrobial Activity of Pyrazole-4-Carboxamide Derivatives (Zone of Inhibition in mm)

[3]
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Compoun
d ID

R (Amide) S. aureus
B.
subtilis

E. coli
P.
aerugino
sa

C.
albicans

5a Phenyl 12 14 11 13 15

5d

4-

Methylphe

nyl

18 19 16 17 20

5g

4-

Methoxyph

enyl

20 21 18 19 22

5i

4-

Chlorophe

nyl

15 16 13 14 17

Ciprofloxac

in
- 25 26 24 25 -

Fluconazol

e
- - - - - 28

Data from a study on the antimicrobial and antitubercular activity of novel pyrazole-4-

carboxamides.[3]

The presence of electron-donating groups like methyl (in 5d) and methoxy (in 5g) on the phenyl

ring of the amide resulted in enhanced antimicrobial activity compared to the unsubstituted

phenyl ring (5a) or one with an electron-withdrawing group like chloro (in 5i).[3]

Experimental Protocols
General Synthesis of Pyrazole-4-Carboxamide
Derivatives
A common synthetic route to pyrazole-4-carboxamides involves multiple steps starting from an

active methylene compound and a hydrazine derivative. The general workflow is outlined

below:
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Caption: General synthetic workflow for pyrazole-4-carboxamide derivatives.

In Vitro Kinase Inhibition Assay (Example: FGFR)
The inhibitory activity of the compounds against FGFR kinases can be determined using a

standard in vitro kinase assay.
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Assay Preparation

Incubation & Detection

Recombinant FGFR enzyme
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Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion
Method)
The antimicrobial activity of the synthesized compounds can be assessed using the agar well

diffusion method.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar is seeded with the microbial

inoculum and poured into sterile petri plates.

Well Preparation: Wells of a standard diameter are cut into the agar.

Application of Compounds: A fixed volume of the test compound solution (at a specific

concentration) is added to the wells.

Incubation: The plates are incubated at 37°C for 24 hours.
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Measurement: The diameter of the zone of inhibition around each well is measured in

millimeters.

Signaling Pathway Context
FGFR Signaling Pathway
The pyrazole-4-carboxamide derivatives discussed act by inhibiting FGFR, a receptor tyrosine

kinase. This inhibition blocks downstream signaling pathways that are crucial for cell

proliferation, survival, and angiogenesis.

FGF Ligand

FGFR

PLCγ RAS-RAF-MEK-ERK
Pathway

PI3K-AKT
Pathway STAT Pathway

Cell Proliferation
& Survival

Pyrazole-4-carboxylate
Inhibitor

Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion
The pyrazole-4-carboxylate scaffold is a versatile platform for the development of potent and

selective inhibitors for a variety of biological targets. The structure-activity relationship studies
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highlighted in this guide demonstrate that careful modulation of substituents on the pyrazole

core and its associated amide or ester functionalities can lead to significant improvements in

biological activity. For kinase inhibitors, electron-withdrawing groups tend to enhance potency,

while for antimicrobial agents, electron-donating groups appear more favorable. The data and

experimental context provided herein offer a valuable resource for researchers in the field of

drug discovery and development, facilitating the design of next-generation pyrazole-based

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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